molecular formula C26H48O11 B12099355 Propargyl-PEG8-CH2CH2COOtBu

Propargyl-PEG8-CH2CH2COOtBu

Cat. No.: B12099355
M. Wt: 536.7 g/mol
InChI Key: SHOCGKBHFSKKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG8-CH2CH2COOtBu is a specialized compound used primarily in the field of bioconjugation and drug delivery. It is a PEGylation reagent that contains a propargyl group, which allows for specific conjugation with biomolecules through click chemistry reactions. PEGylation, the process of attaching polyethylene glycol (PEG) molecules to other compounds, enhances the stability, solubility, and pharmacokinetic properties of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG8-CH2CH2COOtBu typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of polyethylene glycol (PEG) chains of the desired length.

    Functionalization: The PEG chains are then functionalized with a propargyl group at one end and a tert-butyl ester group at the other end.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF). Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to facilitate esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG8-CH2CH2COOtBu undergoes several types of chemical reactions, including:

    Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.

    Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

Propargyl-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Propargyl-PEG8-CH2CH2COOtBu exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG2-CH2CH2COOtBu: A shorter PEG chain variant with similar conjugation properties.

    Alkyne-PEG8-CH2CH2COOtBu: Another alkyne-functionalized PEG compound with similar applications.

Uniqueness

Propargyl-PEG8-CH2CH2COOtBu is unique due to its longer PEG chain, which provides greater flexibility and solubility enhancements compared to shorter PEG variants. This makes it particularly useful in applications requiring high solubility and stability .

Properties

Molecular Formula

C26H48O11

Molecular Weight

536.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H48O11/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)37-26(2,3)4/h1H,6-24H2,2-4H3

InChI Key

SHOCGKBHFSKKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Origin of Product

United States

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